3,5-Difluorobenzylamine
Overview
Description
3,5-Difluorobenzylamine is a chemical compound that is part of the benzylamine family, characterized by the presence of a benzyl group attached to an amine group. The compound is further defined by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. While the specific compound 3,5-difluorobenzylamine is not directly discussed in the provided papers, the related chemistry and structural motifs can be inferred from similar compounds mentioned in the research.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amines with other chemical reagents. For example, the synthesis of dibenzylamino-1-methylcyclohexanol and its trifluoromethyl counterpart involves the use of NMR spectroscopy and single crystal X-ray analysis to determine the stereochemistry of the compounds . Another synthesis method includes the reaction of 2-aminobenzylamine with methyl trifluoropyruvate to afford new fluorinated heterocycles . These methods suggest that the synthesis of 3,5-difluorobenzylamine could potentially involve similar reagents and analytical techniques to ensure the correct placement of the fluorine atoms and the formation of the desired product.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a Schiff base compound related to benzylamine derivatives was investigated, revealing a monoclinic space group and specific bond angles and lengths . This indicates that the molecular structure of 3,5-difluorobenzylamine would likely be characterized by similar techniques to determine its conformation and electronic environment.
Chemical Reactions Analysis
Benzylamine derivatives can participate in various chemical reactions. For example, the reaction of dibenzylamine with dibenzyl difluoromaleate leads to the synthesis of 3-fluoroaspartic acid, demonstrating the reactivity of the amino group in nucleophilic addition reactions . Additionally, the reaction of benzylamine derivatives with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) results in the formation of fluorescent compounds, indicating the potential for 3,5-difluorobenzylamine to be used in fluorogenic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of fluorine atoms can affect the acidity of the amine group, the boiling and melting points, and the solubility of the compound. The presence of fluorine can also impact the compound's reactivity and its interactions with other molecules, as seen in the study of short C–H⋯F interactions involving the 2,5-difluorobenzene group . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Analytical and Bioanalytical Applications
The derivatization capabilities of difluorobenzylamine derivatives are employed in various analytical and bioanalytical contexts. For instance, in the study of unsaturated dicarbonyl products from OH-initiated photo-oxidation of furans, derivatives such as O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride are used for on-fibre derivatisation and solid-phase microextraction, facilitating the quantification of these products in environmental samples (Alvarez et al., 2009).
Photophysical Behavior in Bioimaging
Derivatives of 3,5-Difluorobenzylamine, like (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI), are instrumental in bioimaging applications. These fluorogenic molecules bind to RNA molecules like the Spinach aptamer and are typically weakly fluorescent in liquid solvents. The photophysical behavior of these molecules, including their fluorescence enhancement upon impeding photoisomerization and solvent-dependent fluorescence, indicates their potential in biological imaging and diagnostic applications (Santra et al., 2019).
Organic Synthesis and Material Science
In the field of material science and organic synthesis, difluorobenzylamine derivatives are explored for their reactivity and potential in forming novel materials. For instance, their reactivity towards condensation with glyoxal to form hexabenzyl substituted hexaazaisowurtzitanes indicates their utility in synthesizing complex nitrogen-containing compounds, potentially useful in various industrial applications (Kerscher et al., 2006).
Safety And Hazards
3,5-Difluorobenzylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling it .
Relevant Papers
One relevant paper is "Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency" . In this study, 3,5-Difluorobenzylamine was used as a benzylamine-based spacer for stable and efficient quasi-2D-RP perovskite solar cells (PSCs). The study found that the DF-BZA-based perovskite film exhibited superior film quality with significantly enlarged grain size and improved charge carrier lifetime owing to the fluorine atoms in DF-BZA .
properties
IUPAC Name |
(3,5-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGGOMRUHYAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238146 | |
Record name | 3,5-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzylamine | |
CAS RN |
90390-27-5 | |
Record name | 3,5-Difluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.